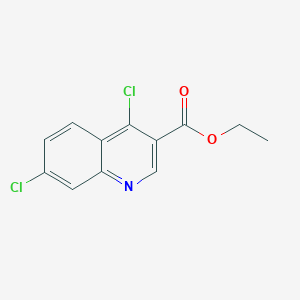

Ethyl 4,7-dichloroquinoline-3-carboxylate

Descripción general

Descripción

Ethyl 4,7-dichloroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H9Cl2NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,7-dichloroquinoline-3-carboxylate typically involves the reaction of 4,7-dichloroquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4,7-dichloroquinoline-3-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base like triethylamine.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted quinoline derivatives.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the quinoline ring.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of organic chemistry, ethyl 4,7-dichloroquinoline-3-carboxylate serves as a crucial intermediate in the synthesis of more complex quinoline derivatives. Its unique substitution pattern allows for various substitution reactions that can lead to the formation of diverse chemical compounds.

Biology

This compound is being investigated for its potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties, making it a candidate for further exploration in the development of new antimicrobial agents.

- Antimalarial Properties : Its structural similarity to other quinoline derivatives positions it as a potential antimalarial agent. Research indicates that compounds within this class can inhibit enzymes critical for the survival of malaria pathogens.

Medicine

The compound is recognized for its role as a precursor in the development of pharmaceutical agents. Notably, it is involved in synthesizing drugs for treating conditions such as systemic lupus erythematosus and discoid lupus erythematosus through its derivative, hydroxychloroquine sulfate .

Case Studies and Research Findings

- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited potent activity against various bacterial strains, indicating their potential use in developing new antibiotics.

- Antimalarial Research : In vitro assays revealed that this compound could inhibit the growth of Plasmodium falciparum, the causative agent of malaria. Further investigations are ongoing to elucidate its mechanism of action and optimize its efficacy.

- Pharmaceutical Development : As an intermediate in synthesizing hydroxychloroquine sulfate, this compound plays a vital role in creating effective treatments for autoimmune diseases .

Mecanismo De Acción

The mechanism of action of ethyl 4,7-dichloroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

4,7-Dichloroquinoline: A closely related compound with similar chemical properties.

Ethyl 4,6-dichloroquinoline-3-carboxylate: Another derivative with slight structural differences

Uniqueness

Ethyl 4,7-dichloroquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This makes it valuable for targeted research and applications .

Actividad Biológica

Ethyl 4,7-dichloroquinoline-3-carboxylate (EDQC) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of EDQC, including its mechanisms of action, comparative efficacy with similar compounds, and detailed research findings.

Chemical Structure and Properties

EDQC is characterized by a quinoline backbone with two chlorine substituents at positions 4 and 7, and an ethyl ester functional group at position 3. This unique substitution pattern enhances its biological activity compared to other quinoline derivatives.

The biological activity of EDQC is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to bind to enzymes and receptors, modulating their activities which can lead to various therapeutic effects. The precise pathways involved depend on the biological context and the specific target proteins engaged by the compound.

Antimicrobial Activity

EDQC has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant activity against both bacterial and fungal strains. For instance, in vitro assays have demonstrated that EDQC possesses a minimum inhibitory concentration (MIC) that is competitive with established antimicrobial agents.

Table 1: Antimicrobial Activity of EDQC

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Candida albicans | 8 |

Antimalarial Activity

One of the most promising aspects of EDQC is its antimalarial activity. In vitro studies have shown that it effectively inhibits the growth of Plasmodium falciparum, with IC50 values significantly lower than those of traditional antimalarial drugs like chloroquine.

Table 2: Antimalarial Efficacy of EDQC

In vivo studies further corroborate these findings, showing substantial reductions in parasitemia in infected mice treated with EDQC compared to controls .

Cytotoxicity Studies

While assessing the safety profile of EDQC, cytotoxicity assays were performed on various cell lines, including Vero cells and human cancer cell lines. Results indicate that EDQC exhibits selective cytotoxicity towards cancer cells while maintaining a favorable safety profile in non-cancerous cells.

Table 3: Cytotoxicity Profile of EDQC

| Cell Line | IC50 (µM) | Observation |

|---|---|---|

| Vero | >100 | No significant toxicity |

| HCT-116 (colon cancer) | 27.26 | Moderate sensitivity |

| MCF-7 (breast cancer) | 23.39 | Moderate sensitivity |

Case Studies and Research Findings

- Antimalarial Efficacy : A study conducted on various quinoline derivatives including EDQC demonstrated superior antimalarial properties compared to chloroquine, particularly against resistant strains of P. falciparum. The study highlighted the potential for developing new therapies based on EDQC for malaria treatment .

- Anticancer Potential : Research has shown that EDQC not only inhibits tumor cell growth but also induces apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction . The compound's ability to selectively target cancer cells while sparing normal cells underscores its therapeutic potential.

- In Silico Studies : Computational analyses suggest that EDQC may act as a potent inhibitor of several key enzymes involved in cancer metabolism and proliferation pathways, indicating further areas for exploration in drug development .

Propiedades

IUPAC Name |

ethyl 4,7-dichloroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)9-6-15-10-5-7(13)3-4-8(10)11(9)14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYQZEQRIMVMTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482703 | |

| Record name | Ethyl 4,7-dichloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19499-19-5 | |

| Record name | Ethyl 4,7-dichloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.